molecular formula C8H7N5O2S B8738315 5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline CAS No. 55564-45-9

5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline

Cat. No.: B8738315
CAS No.: 55564-45-9
M. Wt: 237.24 g/mol
InChI Key: DXMPQCNTGMRRFT-UHFFFAOYSA-N
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Description

5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is a chemical compound that features a nitro group, a triazole ring, and a sulfanyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-amino-5-mercaptobenzene, followed by the reaction with 1H-1,2,4-triazole under specific conditions to yield the desired compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Hydrogen peroxide in acetic acid, or potassium permanganate in water.

Major Products Formed

    Reduction: 2-Amino-5-[(1H-1,2,4-triazol-5-yl)sulfanyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: 2-Nitro-5-[(1H-1,2,4-triazol-5-yl)sulfonyl]aniline.

Scientific Research Applications

5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of new drugs or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific molecular targets, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is unique due to the presence of both a nitro group and a sulfanyl group attached to an aniline structure, combined with a triazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

55564-45-9

Molecular Formula

C8H7N5O2S

Molecular Weight

237.24 g/mol

IUPAC Name

2-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

InChI

InChI=1S/C8H7N5O2S/c9-6-3-5(1-2-7(6)13(14)15)16-8-10-4-11-12-8/h1-4H,9H2,(H,10,11,12)

InChI Key

DXMPQCNTGMRRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=NN2)N)[N+](=O)[O-]

Origin of Product

United States

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